tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Mechanism of Action
Target of Action
Compounds with tert-butyl groups have been used as probes for nmr studies of macromolecular complexes .
Mode of Action
The tert-butyl group has been shown to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound might interact with its targets in a way that allows for high sensitivity observation.
Biochemical Pathways
The unique reactivity pattern of the tert-butyl group has been highlighted in various applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the deprotection of the carbamate group under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoro and acetamidomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
Its piperidine core is a common motif in many bioactive molecules, and the presence of the fluoro and acetamidomethyl groups can enhance its biological activity .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
- tert-Butyl 4-(acetamidomethyl)-3-chloro-4-methylpiperidine-1-carboxylate
- tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-ethylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups. The presence of both the fluoro and acetamidomethyl groups provides a unique reactivity profile that is not found in similar compounds. This makes it particularly valuable in the development of new pharmaceuticals and synthetic methodologies .
Properties
IUPAC Name |
tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25FN2O3/c1-10(18)16-9-14(5)6-7-17(8-11(14)15)12(19)20-13(2,3)4/h11H,6-9H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRZGIAJWCWOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1F)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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